molecular formula C8H6BrNO2 B13331770 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

Katalognummer: B13331770
Molekulargewicht: 228.04 g/mol
InChI-Schlüssel: GUTPJLGXFBJJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound that features a pyrano-pyridine core structure

Vorbereitungsmethoden

The synthesis of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2-hydroxybenzaldehyde with 2-aminopyridine in the presence of a base, followed by cyclization to form the desired pyrano-pyridine structure . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Analyse Chemischer Reaktionen

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states, which may alter its chemical properties and reactivity.

    Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one include:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C8H6BrNO2

Molekulargewicht

228.04 g/mol

IUPAC-Name

3-bromo-7,8-dihydropyrano[4,3-b]pyridin-5-one

InChI

InChI=1S/C8H6BrNO2/c9-5-3-6-7(10-4-5)1-2-12-8(6)11/h3-4H,1-2H2

InChI-Schlüssel

GUTPJLGXFBJJLZ-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)C2=C1N=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.